![molecular formula C22H22S B12596086 5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl CAS No. 648436-63-9](/img/structure/B12596086.png)
5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a biphenyl core substituted with a methyl group and a sulfanyl group attached to a trimethylphenyl ring, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl typically involves the condensation of 2-chloro-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone with 4-benzyl- and 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial-grade equipment and safety protocols.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups onto the biphenyl core.
Applications De Recherche Scientifique
5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It could bind to certain receptors, altering cellular signaling pathways.
Oxidative Stress Modulation: It might influence oxidative stress levels within cells, affecting cellular function and viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Thiazole Derivatives: These compounds share similar structural features and biological activities.
Uniqueness
5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
648436-63-9 |
|---|---|
Formule moléculaire |
C22H22S |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-(4-methyl-2-phenylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C22H22S/c1-15-10-11-21(20(14-15)19-8-6-5-7-9-19)23-22-17(3)12-16(2)13-18(22)4/h5-14H,1-4H3 |
Clé InChI |
CSHCSQWKIGTRHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)
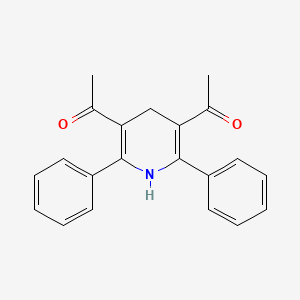
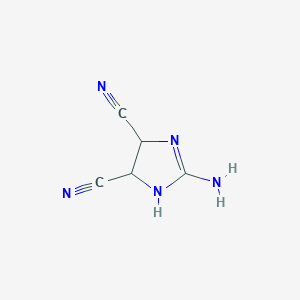
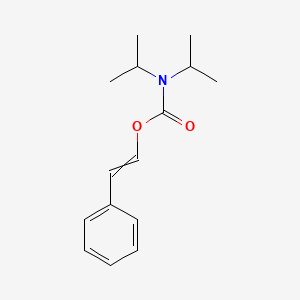
![Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12596017.png)
![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)

![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
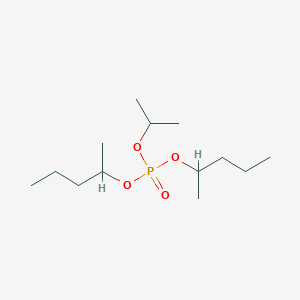
![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
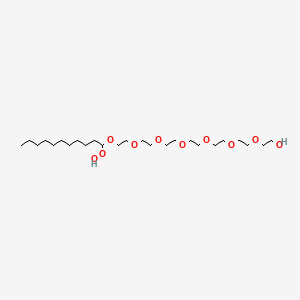
![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
